molecular formula C19H22N2O6 B15317277 1-(Tert-butyl) 3-(1,3-dioxoisoindolin-2-yl) piperidine-1,3-dicarboxylate CAS No. 2244700-02-3

1-(Tert-butyl) 3-(1,3-dioxoisoindolin-2-yl) piperidine-1,3-dicarboxylate

Cat. No.: B15317277
CAS No.: 2244700-02-3
M. Wt: 374.4 g/mol
InChI Key: WILLJCBWFCKAFV-UHFFFAOYSA-N
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Description

1-(Tert-butyl) 3-(1,3-dioxoisoindolin-2-yl) piperidine-1,3-dicarboxylate is a complex organic compound characterized by its unique structure, which includes a piperidine ring, an isoindoline-1,3-dione moiety, and tert-butyl ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Tert-butyl) 3-(1,3-dioxoisoindolin-2-yl) piperidine-1,3-dicarboxylate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This reaction is often carried out under reflux conditions in a suitable solvent such as isopropanol (IPA) and water, with a catalyst like SiO2-tpy-Nb to achieve moderate to excellent yields .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Tert-butyl) 3-(1,3-dioxoisoindolin-2-yl) piperidine-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the piperidine or isoindoline rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the compound.

Scientific Research Applications

1-(Tert-butyl) 3-(1,3-dioxoisoindolin-2-yl) piperidine-1,3-dicarboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Tert-butyl) 3-(1,3-dioxoisoindolin-2-yl) piperidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound may act as inhibitors of certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Properties

CAS No.

2244700-02-3

Molecular Formula

C19H22N2O6

Molecular Weight

374.4 g/mol

IUPAC Name

1-O-tert-butyl 3-O-(1,3-dioxoisoindol-2-yl) piperidine-1,3-dicarboxylate

InChI

InChI=1S/C19H22N2O6/c1-19(2,3)26-18(25)20-10-6-7-12(11-20)17(24)27-21-15(22)13-8-4-5-9-14(13)16(21)23/h4-5,8-9,12H,6-7,10-11H2,1-3H3

InChI Key

WILLJCBWFCKAFV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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